molecular formula C21H16FNO B2650185 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-fluorophenyl)methanone CAS No. 331840-95-0

10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-fluorophenyl)methanone

Katalognummer: B2650185
CAS-Nummer: 331840-95-0
Molekulargewicht: 317.363
InChI-Schlüssel: CQAHUGWTXLAVGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-fluorophenyl)methanone is a chemical compound that belongs to the class of dibenzoazepines This compound is characterized by its unique structure, which includes a dibenzoazepine core and a fluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-fluorophenyl)methanone typically involves the following steps:

    Formation of the Dibenzoazepine Core: The dibenzoazepine core can be synthesized through a cyclization reaction involving a biphenylamine derivative.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a Friedel-Crafts acylation reaction, where a fluorobenzoyl chloride reacts with the dibenzoazepine core in the presence of a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenation reactions can be carried out using halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-fluorophenyl)methanone has been explored for various scientific research applications:

Wirkmechanismus

The mechanism of action of 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-fluorophenyl)methanone is unique due to the presence of the fluorophenyl group, which may enhance its biological activity and specificity

Biologische Aktivität

10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(2-fluorophenyl)methanone is a compound belonging to the dibenzoazepine family, which has garnered attention due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, efficacy in various studies, and potential clinical applications.

Chemical Structure and Properties

The molecular formula for this compound is C19H18FNC_{19}H_{18}FN with a molecular weight of approximately 285.35 g/mol. The compound features a complex structure that contributes to its biological activity.

Research indicates that compounds within the dibenzo[b,f]azepine class often interact with various biological targets, including:

  • Topoisomerase II Inhibition : Some derivatives have shown significant inhibitory effects on topoisomerase II, which is crucial for DNA replication and repair. This action can lead to increased apoptosis in cancer cells .
  • DNA Intercalation : The planar structure of dibenzoazepines allows them to intercalate between DNA base pairs, disrupting normal cellular processes and leading to cytotoxic effects .

Anticancer Activity

Several studies have evaluated the anticancer properties of dibenzo[b,f]azepine derivatives:

  • NCI Screening : A study conducted by researchers at the National Cancer Institute (NCI) assessed the anti-proliferative activity of various dibenzo[b,f]azepines against a panel of 60 cancer cell lines. The most promising candidate demonstrated an IC50 value of 6.36 µM against topoisomerase II .
  • Cell Cycle Arrest : The compound was found to induce G1 phase arrest in leukemia SR cells, increasing the apoptosis ratio by approximately 37% .
  • In Vivo Studies : In animal models, the compound significantly inhibited tumor proliferation by 62.7%, with a notable reduction in tumor volume compared to standard treatments like doxorubicin .

Other Biological Activities

Beyond anticancer effects, dibenzo[b,f]azepines have been explored for their neuroprotective properties and potential use in treating neurological disorders due to their ability to modulate neurotransmitter systems.

Study on Topoisomerase II Inhibitors

A study synthesized novel rigid dibenzo[b,f]azepines and evaluated their activity as topoisomerase II inhibitors. Among these, one compound (designated as 5e) exhibited potent activity with an IC50 of 6.36 µM against topoisomerase II and demonstrated significant cytotoxicity against leukemia cells (IC50 = 13.05 µM) .

CompoundIC50 (µM)Effect
5e6.36Topoisomerase II inhibition
5e13.05Cytotoxicity against leukemia SR cells

Eigenschaften

IUPAC Name

5,6-dihydrobenzo[b][1]benzazepin-11-yl-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO/c22-18-10-4-3-9-17(18)21(24)23-19-11-5-1-7-15(19)13-14-16-8-2-6-12-20(16)23/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAHUGWTXLAVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.